

# 1-Bromo-2,6-difluorobenzene spectral data

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Bromo-2,6-difluorobenzene**

Cat. No.: **B153491**

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An In-depth Technical Guide to the Spectral Data of **1-Bromo-2,6-difluorobenzene**

## Introduction: Defining the Molecule

**1-Bromo-2,6-difluorobenzene** (CAS No. 64248-56-2) is a halogenated aromatic compound widely utilized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring a bromine atom and two flanking fluorine atoms, imparts unique reactivity and properties that are leveraged in creating more complex molecular architectures.

Accurate and unambiguous characterization of this key intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive analysis of the core spectroscopic data—NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as a definitive fingerprint for **1-Bromo-2,6-difluorobenzene**. The discussion is framed from an application scientist's perspective, focusing not just on the data itself, but on the causal relationships between molecular structure and spectral output, and the logic behind robust analytical protocols.

## Molecular Structure and Symmetry

The substitution pattern of **1-bromo-2,6-difluorobenzene** results in a  $\text{C}_{2v}$  symmetry axis passing through the C1-Br and C4-H bonds. This symmetry is a critical determinant of its spectral characteristics, as it renders the two fluorine atoms (at C2 and C6) and the two corresponding protons (at C3 and C5) chemically equivalent.

Caption: Molecular structure of **1-Bromo-2,6-difluorobenzene**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of **1-bromo-2,6-difluorobenzene** in solution. The presence of three different NMR-active nuclei (<sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F) provides a rich dataset for comprehensive analysis.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum arises from the three protons on the aromatic ring. Due to the molecule's symmetry, the protons at the C3 and C5 positions are chemically equivalent, while the proton at the C4 position is unique. This arrangement constitutes an AA'X spin system when considering only proton-proton coupling, but is further complicated by coupling to the two equivalent fluorine atoms (a BB' system). The resulting spectrum is a complex, second-order multiplet that requires careful analysis.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Splitting Pattern	Coupling Constants (Hz)
H-4 (para to Br)	~7.30 - 7.45	Multiplet (tt)	$J(H,H) \approx 8-9$ Hz, $J(H,F) \approx 6-7$ Hz
H-3, H-5 (meta to Br)	~6.90 - 7.05	Multiplet (ddd)	$J(H,H) \approx 8-9$ Hz, $J(H,F) \approx 8-10$ Hz

Note: Exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. Data is synthesized from typical values for similar structures.

Expert Interpretation: The downfield signal corresponds to the H-4 proton, which is situated between two electron-withdrawing fluorine atoms, leading to greater deshielding. The upfield signals are from the equivalent H-3/H-5 protons. The observed splitting pattern is a result of ortho proton-proton coupling (<sup>3</sup>JHH), meta proton-fluorine coupling (<sup>4</sup>JHF), and para proton-fluorine coupling (<sup>5</sup>JHF). The complexity confirms the substitution pattern, as simpler patterns would be expected for other isomers.

Experimental Protocol: Acquiring a <sup>1</sup>H NMR Spectrum

- Sample Preparation: Dissolve ~5-10 mg of **1-bromo-2,6-difluorobenzene** in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its excellent solubilizing power for nonpolar to moderately polar organics.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher fields are crucial for resolving the complex multiplets in this spin system.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse (zg) experiment is sufficient.
  - Temperature: Set to a stable probe temperature, typically 298 K.
  - Sweep Width: Set to cover the aromatic region, typically 0-10 ppm.
  - Number of Scans: 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio.
  - Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).

## **$^{13}\text{C}$ NMR Spectroscopy**

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments (C1, C2/C6, C3/C5, and C4). A key feature of this spectrum is the presence of large carbon-fluorine coupling constants (JCF), which split the signals of the fluorine-bearing carbons and adjacent carbons.[\[1\]](#)

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm	Splitting Pattern (due to C-F coupling)	Coupling Constant ( $^1\text{JCF}$ ) (Hz)
C-2, C-6 (C-F)	~160 - 163	Doublet (d)	~250 - 260
C-4 (C-H)	~130 - 132	Triplet (t)	$^2\text{JCF} \approx 10\text{-}15$ Hz
C-3, C-5 (C-H)	~115 - 117	Singlet or narrow multiplet	$^4\text{JCF}$ is small
C-1 (C-Br)	~105 - 108	Triplet (t)	$^2\text{JCF} \approx 5\text{-}8$ Hz

Note: Data synthesized from spectral databases and typical values.[\[2\]](#)[\[3\]](#)

Expert Interpretation: The most downfield and strikingly split signal belongs to the carbons directly bonded to fluorine (C2/C6), characterized by a very large one-bond C-F coupling constant. The carbon bearing the bromine atom (C1) is significantly shielded. The differing splitting patterns and chemical shifts for the four carbon signals provide conclusive evidence for the 1-bromo-2,6-difluoro substitution pattern. Standard  $^1\text{H}$ -decoupled spectra can be complex, and for definitive assignment, techniques like  $^{13}\text{C}$ -{ $^1\text{H}$ ,  $^{19}\text{F}$ } triple resonance experiments can be employed to collapse all couplings and yield singlets for each carbon.[\[1\]](#)

## $^{19}\text{F}$ NMR Spectroscopy

$^{19}\text{F}$  NMR is a highly sensitive technique for analyzing fluorinated compounds.[\[4\]](#)[\[5\]](#) Due to the molecular symmetry, both fluorine atoms in **1-bromo-2,6-difluorobenzene** are chemically equivalent and thus produce a single resonance in the  $^{19}\text{F}$  NMR spectrum.

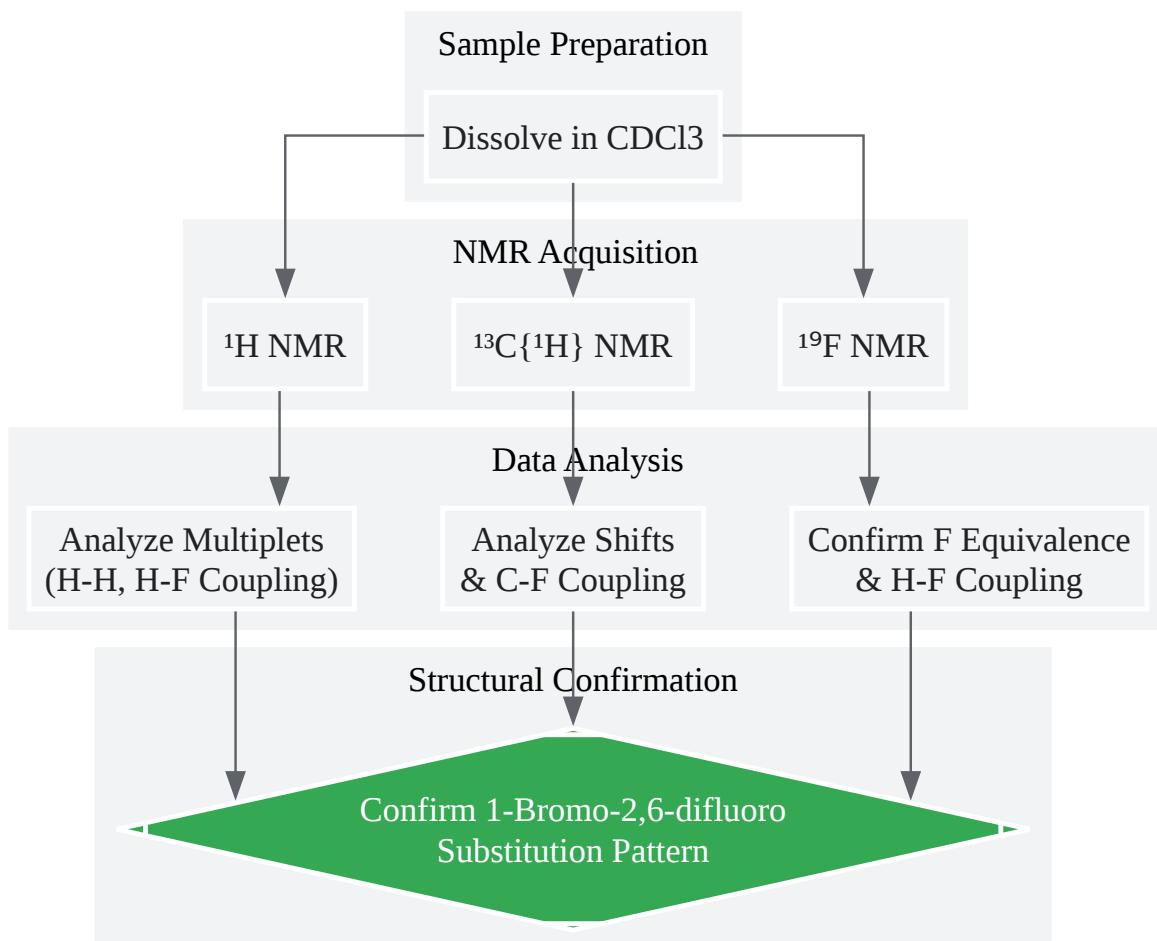
Fluorine Assignment	Chemical Shift ( $\delta$ ) ppm	Reference Standard
F-2, F-6	~ -110 to -115	$\text{CFCl}_3$ (Trichlorofluoromethane)

Note: Data referenced from spectral databases.[\[6\]](#)

Expert Interpretation: The single observed signal immediately confirms the chemical equivalence of the two fluorine atoms. This signal will be split into a complex multiplet due to coupling with the aromatic protons (H-3/H-5 and H-4). The chemical shift value is characteristic

of a fluorine atom attached to an aromatic ring. The absence of other signals in the  $^{19}\text{F}$  spectrum is a strong indicator of the sample's isomeric purity.

### Workflow for Comprehensive NMR Analysis



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Caption: Workflow for structural confirmation via NMR.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For **1-bromo-2,6-difluorobenzene**, the spectrum is dominated by absorptions related to the aromatic ring and the carbon-halogen bonds.

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Intensity
3050 - 3100	Aromatic C-H Stretch	Medium-Weak
1580 - 1610	Aromatic C=C Stretch	Medium-Strong
1450 - 1480	Aromatic C=C Stretch	Strong
1200 - 1300	C-F Stretch	Strong
750 - 800	C-H Out-of-plane Bend	Strong
550 - 650	C-Br Stretch	Medium

Note: Data synthesized from spectral databases.[\[2\]](#)

Expert Interpretation: The strong absorption bands in the 1450-1610 cm<sup>-1</sup> region are characteristic of the benzene ring skeleton. The most diagnostic peak for this molecule is the very strong C-F stretching vibration, typically found in the 1200-1300 cm<sup>-1</sup> range. The presence of this band, along with the C-Br stretch at lower wavenumbers, and the aromatic C-H and C=C bands, provides a complete functional group fingerprint consistent with the assigned structure.

#### Experimental Protocol: Acquiring an ATR-IR Spectrum

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place one to two drops of the liquid **1-bromo-2,6-difluorobenzene** directly onto the center of the ATR crystal.
- Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm<sup>-1</sup>.
- Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **1-bromo-2,6-difluorobenzene**, the most telling feature is the isotopic signature of the bromine atom.

m/z (Mass/Charge)	Assignment	Key Feature
192 / 194	$[M]^+$ (Molecular Ion)	Characteristic 1:1 ratio for $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes.
113	$[M - \text{Br}]^+$	Loss of the bromine atom.
94	$[\text{C}_5\text{H}_3\text{F}]^+$	Subsequent loss of HF from the $[M - \text{Br}]^+$ fragment.

Note: Data synthesized from spectral databases.[\[2\]](#)[\[3\]](#)

Expert Interpretation: The observation of a pair of peaks of nearly equal intensity at m/z 192 and 194 is definitive proof of the presence of one bromine atom in the molecule. This represents the molecular ion containing the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes, respectively. The peak at m/z 113, corresponding to the loss of a bromine radical, is also a significant fragment. This combination of the correct molecular weight and the characteristic bromine isotope pattern provides powerful evidence for the elemental composition and identity of the compound.

## Conclusion

The collective evidence from  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR, IR spectroscopy, and mass spectrometry provides an unambiguous and self-validating characterization of **1-bromo-2,6-difluorobenzene**. The complex yet predictable patterns in the NMR spectra confirm the specific 1,2,6-substitution, while the strong C-F vibrations in the IR and the unique bromine isotopic pattern in the MS confirm the presence of the key functional groups and the overall elemental composition. This comprehensive spectral dataset serves as a reliable benchmark

for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical synthetic intermediate.

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- To cite this document: BenchChem. [1-Bromo-2,6-difluorobenzene spectral data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153491#1-bromo-2-6-difluorobenzene-spectral-data>

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